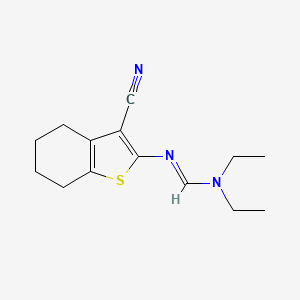![molecular formula C16H15ClN2O3 B5701455 N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5701455.png)
N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide, also known as CMI-977, is a synthetic compound that has been developed for its potential therapeutic use. This compound belongs to the class of compounds known as phospholipase A2 inhibitors. Phospholipase A2 is an enzyme that plays a key role in the inflammatory response, and inhibitors of this enzyme have been shown to have anti-inflammatory effects.
Mechanism of Action
N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide works by inhibiting the activity of phospholipase A2, which is an enzyme that plays a key role in the inflammatory response. By inhibiting this enzyme, N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide can reduce inflammation and the associated symptoms.
Biochemical and Physiological Effects:
N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide has been shown to have several biochemical and physiological effects. In preclinical studies, N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide has been shown to reduce the production of inflammatory cytokines and to inhibit the activity of neutrophils, which are cells that play a key role in the inflammatory response. N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide has also been shown to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide in lab experiments is that it has been shown to have potent anti-inflammatory effects, which can be useful in studying the inflammatory response. However, one limitation of using N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide is that it may not be specific to phospholipase A2, and may also inhibit other enzymes, which could complicate the interpretation of results.
Future Directions
There are several future directions that could be pursued in the study of N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide. One potential direction is to investigate the use of N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide in combination with other anti-inflammatory drugs, to determine if it has synergistic effects. Another potential direction is to investigate the use of N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide in the treatment of other inflammatory conditions, such as asthma. Finally, further studies could be conducted to investigate the potential use of N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide in the treatment of cancer.
Synthesis Methods
The synthesis of N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide involves several steps. The first step is the synthesis of 4-chloro-3-methylphenol, which is then converted to the corresponding acid chloride. This acid chloride is then reacted with 2-hydroxybenzoic acid to form the corresponding ester. The ester is then reacted with N-(tert-butoxycarbonyl)glycine to form the corresponding amide. This amide is then reacted with 2-(4-chloro-3-methylphenoxy)acetyl chloride to form the final product, N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide.
Scientific Research Applications
N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide has been studied for its potential therapeutic use in a variety of conditions, including inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, as well as in the treatment of cancer. In preclinical studies, N'-{[2-(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide has been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.
properties
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] 2-(4-chloro-3-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-11-9-13(7-8-14(11)17)21-10-15(20)22-19-16(18)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADZHGIOGHADFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)ON=C(C2=CC=CC=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(=O)O/N=C(/C2=CC=CC=C2)\N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5701380.png)
![3-[5-(4-bromophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5701387.png)


![(2,4-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5701411.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5701414.png)
![5-[(4-isopropylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5701423.png)


![N,N-diethyl-2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5701439.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5701467.png)
![4-[(2,5-dimethylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5701485.png)